4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate
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Overview
Description
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate is a synthetic organic compound with a unique structure combining multiple heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate involves a multi-step process. This typically begins with the formation of the thiophene-2-amido derivative. The compound then undergoes a series of reactions involving thiadiazole ring formation, sulfanation, and final esterification with 2,4-dichlorobenzoic acid. Each step requires careful control of reaction conditions, including temperature, pH, and the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial-scale production of this compound would necessitate optimization of these reaction conditions to ensure high yield and purity. Continuous flow reactors and process automation can be employed to streamline the synthesis process, minimize by-products, and enhance overall efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidative reactions, especially at the sulfur-containing moieties.
Reduction: : The carbonyl group in the pyran ring can be reduced under suitable conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like halogens, sulfuric acid, or bases.
Major Products Formed from These Reactions
The primary products from these reactions depend on the specific reactants and conditions used. Oxidation typically leads to the formation of sulfoxides or sulfones. Reduction yields alcohols or hydrocarbons, while substitution can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its structure-activity relationship is of significant interest for drug discovery and development.
Medicine
In medicine, it is explored for its potential as a therapeutic agent. Its unique scaffold can be modified to enhance its pharmacological properties and target-specific biological pathways.
Industry
Industrially, this compound can be utilized in the development of novel materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound's various functional groups enable it to form specific bonds or interactions, influencing biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-({[5-(furanyl-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]methyl}-4H-pyran-3-yl 2,4-dichlorobenzoate
Comparison
What sets 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate apart from similar compounds is its specific combination of functional groups that confer unique chemical properties and potential applications. Its thiophene and thiadiazole rings provide a distinct reactivity profile, while the dichlorobenzoate group enhances its stability and reactivity.
This detailed examination highlights the unique features and applications of this compound, making it a compound of significant scientific interest.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O5S3/c21-10-3-4-12(13(22)6-10)18(28)30-15-8-29-11(7-14(15)26)9-32-20-25-24-19(33-20)23-17(27)16-2-1-5-31-16/h1-8H,9H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUFBRQHVWIPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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